2-Methyl-1-(3-methylphenyl)piperazine
Description
Contextualization within Piperazine (B1678402) Chemistry and Derivatives
The study of 2-Methyl-1-(3-methylphenyl)piperazine is best understood through the lens of its parent structure, piperazine, and the vast family of derivatives that have been synthesized and investigated.
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposing positions, is a cornerstone in the design of modern pharmaceuticals. ijrrjournal.com It is considered a "privileged scaffold" because its structure is a recurring feature in a multitude of drugs spanning various therapeutic categories. tandfonline.comnih.gov This widespread use is attributable to several key characteristics of the piperazine ring.
Its physicochemical properties, such as high water solubility and basicity, can be finely tuned through substitution on its nitrogen and carbon atoms. tandfonline.comnih.gov This allows medicinal chemists to optimize the pharmacokinetic profiles of drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophoric elements within a single molecule or as a central scaffold for building out interactions with biological targets. tandfonline.com
The structural flexibility of the piperazine ring is another crucial aspect of its utility. This flexibility can also be constrained by incorporating it into more complex, rigid polycyclic structures to achieve more specific conformations for receptor binding. tandfonline.com Consequently, piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antidepressant, antipsychotic, antihistamine, and antidiabetic properties. nih.govresearchgate.netnih.gov The successful emergence of this pharmacophore is evident in the significant research interest it has garnered, moving beyond its initial recognition for CNS activity to a broad spectrum of therapeutic applications. nih.gov
This compound, also known as 2-Methyl-1-(m-tolyl)piperazine, belongs to the large class of substituted phenylpiperazines. nih.govwikipedia.org This class is characterized by the attachment of a phenyl group to one of the piperazine nitrogen atoms. In this specific compound, the phenyl ring is substituted with a methyl group at the meta- (or 3-) position, and the piperazine ring itself is substituted with a methyl group at the 2-position. matrix-fine-chemicals.com
This compound is a distinct chemical entity with specific properties that make it a subject of interest in chemical synthesis and as a potential building block for more complex molecules. Phenylpiperazines, in general, are a significant subgroup that has been explored for various biological activities, particularly those targeting the central nervous system. nih.govnih.gov The substitution pattern on both the phenyl ring and the piperazine core can dramatically influence the compound's pharmacological profile. ijrrjournal.com this compound serves as an example of the chemical diversity that can be achieved within this class, representing a specific combination of steric and electronic features that can be used to probe structure-activity relationships in drug design.
Below are some of the computed and estimated chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | matrix-fine-chemicals.com |
| CAS Number | 35947-10-5 | matrix-fine-chemicals.com |
| Molecular Formula | C12H18N2 | matrix-fine-chemicals.com |
| Molecular Weight | 190.29 g/mol | matrix-fine-chemicals.com |
| Boiling Point | 315.8°C (estimated) | chemicalbook.com |
| Density | 1.0320 (estimated) | chemicalbook.com |
| pKa | 9.09 ± 0.40 (Predicted) | chemicalbook.com |
Historical Perspective of Piperazine Derivatives in Biological Research
The journey of piperazine in the realm of biological research began with simple, unsubstituted forms and has since evolved into the development of highly complex derivatives. The name "piperazine" was originally coined due to its chemical similarity to piperidine (B6355638), a component of piperine (B192125) found in the black pepper plant (Piper nigrum). ijrrjournal.comchemeurope.comwikipedia.org
Initially, piperazine was explored for its ability to dissolve uric acid, though its clinical success in this area was limited. chemeurope.com Its first major therapeutic breakthrough came in 1953 when it was introduced as an effective anthelmintic agent for treating parasitic worm infections. researchgate.netchemeurope.com The mode of action was found to be the paralysis of the parasites, allowing the host to expel them easily, likely by blocking acetylcholine (B1216132) at the myoneural junction. wikipedia.org
Following its success as an anthelmintic, researchers began to explore the potential of piperazine derivatives more broadly. This led to the discovery that incorporating the piperazine scaffold into molecules could elicit a wide range of pharmacological effects, particularly on the central nervous system. nih.gov Benzylpiperazine is considered a prototype of these derivatives. nih.gov Over the decades, this research has yielded numerous successful drugs, transforming the piperazine moiety from a simple anti-parasitic agent into a "privileged" structure in modern drug discovery, essential for creating therapies for a vast array of diseases. tandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMCWIHRLTVLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35947-10-5 | |
| Record name | 2-Methyl-1-(3-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(m-tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-1-(m-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Modification Strategies for 2 Methyl 1 3 Methylphenyl Piperazine and Its Analogues
Synthetic Methodologies for Piperazine (B1678402) Ring Systems
The synthesis of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be achieved through various strategic approaches. These methods range from classical condensation and cyclization reactions to modern catalytic processes, allowing for the creation of a wide variety of substituted piperazines.
Condensation Reactions for Piperazine Formation
Condensation reactions represent a foundational approach to piperazine synthesis, typically involving the reaction between a 1,2-diamine and a two-carbon unit with leaving groups at both ends. A common industrial method for producing the parent piperazine involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org For substituted piperazines, a versatile strategy involves building the ring from suitable anilines and bis-(2-haloethyl)amine or diethanolamine (B148213) derivatives. nih.gov
Another prominent condensation approach involves the reaction between an ester of a keto acid and a substituted ethylenediamine. For instance, the synthesis of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, an intermediate for a related piperazine analogue, is achieved by reacting methyl benzoylformate with N-methyl ethylenediamine. google.com This intermediate can then be reduced to the corresponding piperazine. Additionally, the reaction between carbonyl and amine condensation partners, facilitated by organic photoredox catalysis, can furnish a broad range of piperazines in good yields. organic-chemistry.org
| Reactants | Key Conditions/Catalysts | Product Type | Reference |
|---|---|---|---|
| Aniline derivative + Bis-(2-haloethyl)amine | High-boiling solvent | N-Arylpiperazine | nih.gov |
| Keto acid ester + Substituted ethylenediamine | Heating (e.g., 60-65°C) | Dehydropiperazinone intermediate | google.com |
| Carbonyl compound + Diamine | Organic photoredox catalyst | Substituted piperazines | organic-chemistry.org |
| 1,2-Dichloroethane + Ammonia | High temperature and pressure | Unsubstituted Piperazine | wikipedia.org |
Cyclization Techniques for Piperazine Ring Construction
Cyclization reactions provide a powerful means to construct the piperazine ring with a high degree of control over substitution patterns. These methods often involve forming the ring from a linear precursor containing the necessary atoms.
A notable strategy is the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate, which then undergoes stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comresearchgate.net This approach is advantageous as it allows for the conversion of a primary amino group into a piperazine ring, enabling significant structural modification of bioactive molecules. mdpi.comnih.govresearchgate.net
Metal-catalyzed cyclizations are also prevalent. A palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes containing two nitrogen atoms can produce various N-heterocycles, including piperazines. organic-chemistry.org Another palladium-catalyzed method involves coupling a propargyl unit with a diamine component to give highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates can produce tetrahydropyrazines, which are readily reduced to piperazines. organic-chemistry.org
The Dieckmann cyclization offers a route to piperazine-2,5-diones, which are precursors to piperazines. epa.gov This intramolecular condensation occurs on substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph, where a terminal methylene (B1212753) group closes onto a phenyl carbamate (B1207046) unit. epa.gov
| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Catalytic Reductive Cyclization | Bis(oximinoalkyl)amines | H2, Pd/C | mdpi.comresearchgate.net |
| Wacker-type Aerobic Oxidative Cyclization | Alkenyl diamines | Pd(DMSO)2(TFA)2, O2 | organic-chemistry.org |
| Palladium-Catalyzed Propargyl Cyclization | Propargyl unit + Diamine | Palladium catalyst | organic-chemistry.org |
| Dieckmann Cyclization | N-acyl amino acid esters with a terminal carbamate | NaH, THF | epa.gov |
Photocatalytic Decarboxylative Arylation for Arylpiperazine Synthesis
Visible light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.gov The photocatalytic decarboxylative arylation of α-amino acids allows for the direct synthesis of arylpiperazines, including enantioenriched 2-arylpiperazines. nih.gov This method transforms abundant biomass precursors, such as amino acids, into valuable benzylic amine architectures. nih.gov
The process typically involves the single-electron reduction of an aryl nitrile by an excited photocatalyst. nih.gov Concurrently, an α-amino acid is oxidized and undergoes decarboxylation to form a transient α-amino radical. The coupling of this radical with the persistent aryl radical anion, followed by the elimination of a cyanide group, yields the desired aryl-substituted amine product. nih.govmdpi.com This strategy has been successfully applied to the C-H arylation of N-Boc piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com A related "CarboxyLic Amine Protocol" (CLAP) uses an iridium-based photoredox catalyst for the decarboxylative cyclization between various aldehydes and an amino-acid-derived diamine to access diverse C2-substituted piperazines. mdpi.com
| Reaction Component | Function | Example | Reference |
|---|---|---|---|
| Photocatalyst | Mediates single-electron transfer upon light absorption | Ir(ppy)3, Riboflavin tetraacetate (RFTA) | mdpi.com |
| Carboxylic Acid Source | Serves as the radical precursor after decarboxylation | α-Amino acids | nih.govnih.gov |
| Aryl Source | Coupling partner for the generated radical | (Hetero)aryl halides, Cyanoarenes | mdpi.comrsc.org |
| Energy Source | Excites the photocatalyst | Visible light | nih.govnih.gov |
Lithiation/Trapping Procedures for Functionalized Piperazines
Direct functionalization of the piperazine ring at a carbon atom presents a challenge but offers an efficient route to novel analogues. mdpi.com Lithiation followed by trapping with an electrophile is a key strategy for the α-functionalization of N-Boc protected piperazines. whiterose.ac.ukresearchgate.netacs.org This approach allows for the late-stage introduction of substituents directly onto the piperazine core. whiterose.ac.uk
The procedure involves the deprotonation of the α-carbon adjacent to the nitrogen of an N-Boc piperazine using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as TMEDA, at low temperatures (e.g., -78 °C). whiterose.ac.ukmdpi.com The resulting lithiated intermediate is then quenched with a variety of electrophiles to yield α-substituted piperazines. whiterose.ac.ukacs.orgfigshare.com This method has been used to introduce a wide range of functional groups, including silyl, stannyl, methyl, allyl, and ester groups. whiterose.ac.uk Furthermore, a Li/Zn transmetallation followed by a Negishi cross-coupling reaction enables the α-arylation of N-Boc piperazines. whiterose.ac.ukfigshare.com
| Electrophile | Resulting α-Substituent | Reference |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 | whiterose.ac.uk |
| Tributyltin chloride (Bu3SnCl) | -Sn(C4H9)3 | whiterose.ac.uk |
| Methyl iodide (CH3I) | -CH3 | whiterose.ac.uk |
| Allyl bromide | -CH2CH=CH2 (via copper transmetallation) | whiterose.ac.uk |
| Methyl chloroformate | -COOCH3 | whiterose.ac.uk |
| Aryl halides (with ZnCl2, Pd catalyst) | -Aryl | whiterose.ac.ukfigshare.com |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing N-arylpiperazines, including the title compound's core structure. nih.govmdpi.com This reaction involves the attack of a nucleophile, in this case, the piperazine nitrogen, on an aromatic ring, displacing a leaving group. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. nih.govresearchgate.net
This method is widely used in the synthesis of pharmaceuticals. For example, purines substituted with phenylpiperazines at the C-6 position can be prepared via the SNAr reaction of a 6-chloropurine (B14466) with the appropriate piperazine. nih.gov Similarly, the reaction of pentafluoropyridine (B1199360) with piperazine results in regioselective substitution, preferentially at the para position, due to the activating effect of the ring nitrogen. researchgate.net In cases where the aromatic ring is not sufficiently electron-deficient, metal-catalyzed methods like the Buchwald-Hartwig or Ullmann-Goldberg reactions are often employed as alternatives to SNAr. nih.govmdpi.com
Strategies for Derivatization and Structural Diversification
Once the core 2-Methyl-1-(3-methylphenyl)piperazine scaffold is synthesized, its structure can be further diversified to modulate its properties. The two nitrogen atoms of the piperazine ring are the most common sites for modification. nih.gov
The secondary amine at the N-4 position is readily functionalized. Common derivatization methods include N-alkylation via nucleophilic substitution on alkyl halides or reductive amination, and acylation with acyl halides or anhydrides to form amides. nih.govmdpi.comambeed.com For example, the original synthesis of Flibanserin, a 1-phenylpiperazine (B188723) derivative, involved alkylating the starting piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com
Beyond simple alkylation or acylation, the piperazine moiety can be incorporated into more complex molecular frameworks. This is a common strategy in drug discovery, where the piperazine ring is used as a linker or to improve the pharmacokinetic properties of a lead compound. nih.gov For instance, piperazine rings have been introduced into natural products like ursolic acid and boswellic acid to develop novel anticancer agents. nih.gov In one case, a piperazine amide derivative of acetyl-11-keto-β-boswellic acid (AKBA) showed significantly enhanced potency against prostate cancer cell lines compared to the parent compound. nih.gov These examples highlight the versatility of the piperazine scaffold in creating structurally diverse and biologically active molecules.
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Aldehydes/Ketones + reducing agent | Introduce alkyl groups at N-4 | nih.govmdpi.com |
| N-Acylation | Acyl halides, Acid anhydrides | Form amides at N-4 | ambeed.com |
| N-Arylation (cross-coupling) | Aryl halides, Pd or Cu catalyst | Introduce aryl groups at N-4 | nih.gov |
| Conjugation to Biomolecules | Activated natural products (e.g., carboxylic acids) | Create hybrid molecules with enhanced bioactivity | nih.gov |
Table of Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Title Compound |
| Piperazine | Parent heterocycle |
| 1,2-Dichloroethane | Starting material for piperazine synthesis |
| Ethanolamine | Starting material for piperazine synthesis |
| Bis-(2-haloethyl)amine | Reactant for piperazine ring formation |
| Diethanolamine | Reactant for piperazine ring formation |
| Methyl benzoylformate | Reactant for piperazinone synthesis |
| N-methyl ethylenediamine | Reactant for piperazinone synthesis |
| 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one | Synthetic intermediate |
| Tetrahydropyrazine | Reducible precursor to piperazine |
| Piperazine-2,5-dione | Reducible precursor to piperazine |
| N-Boc piperazine | Protected piperazine for C-H functionalization |
| sec-Butyllithium (s-BuLi) | Lithiation reagent |
| TMEDA (Tetramethylethylenediamine) | Ligand for lithiation |
| 6-Chloropurine | SNAr substrate |
| Pentafluoropyridine | SNAr substrate |
| Flibanserin | Example of a 1-phenylpiperazine drug |
| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Alkylating agent |
| Ursolic acid | Natural product modified with piperazine |
| Acetyl-11-keto-β-boswellic acid (AKBA) | Natural product modified with piperazine |
Introduction of Aromatic and Heterocyclic Moieties (e.g., triazoloquinoxaline, pyrrolo[2,3-d]pyrimidine, furan)
The piperazine scaffold is frequently coupled with a wide array of aromatic and heterocyclic systems to generate novel analogues with distinct biological profiles. These synthetic approaches typically involve well-established chemical reactions that form new carbon-nitrogen or carbon-carbon bonds, connecting the piperazine nitrogen to the target moiety.
Triazoloquinoxaline: The enamine.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system is a tricyclic heterocycle of significant interest. mdpi.com One common synthetic route involves the reaction of 2-hydrazinoquinoxalines with various carbonyl derivatives. mdpi.com For instance, coupling a piperazine derivative with a reactive quinoxaline (B1680401) intermediate, such as 2,3-dichloroquinoxaline, can lead to the formation of piperazine-substituted quinoxalines. mdpi.comnih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) and cyclization with reagents like triethyl orthoformate can build the fused triazole ring, yielding the target triazoloquinoxaline-piperazine hybrids. mdpi.commdpi.com Researchers have successfully synthesized series of these compounds, which are evaluated for various biological activities. nih.gov
Pyrrolo[2,3-d]pyrimidine: This heterocyclic core is a key component in numerous kinase inhibitors. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This method allows for the efficient formation of a C-N bond between a halogenated pyrrolo[2,3-d]pyrimidine (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine) and the secondary amine of a piperazine derivative. nih.govgoogle.com The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This strategy has been used to create extensive libraries of compounds for screening purposes. nih.gov
Furan (B31954): The furan ring, a five-membered aromatic heterocycle, can be incorporated into piperazine-containing molecules to alter their steric and electronic properties. nih.gov Furan-containing derivatives can be synthesized through various methods. One approach is the Mannich reaction, where a furan-containing compound, formaldehyde, and a piperazine derivative react to form a new C-N bond. researchgate.net Another strategy involves the reaction of a furan-based oxazolone (B7731731) with a piperazine-containing nucleophile. nih.gov For example, chalcones derived from furfural (B47365) can react with o-phenylene diamine to form diazepines, or with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) to yield dihydropyridines, demonstrating the versatility of furan as a building block. lupinepublishers.com
Table 1: Examples of Heterocyclic Moieties Introduced onto Piperazine Scaffolds
| Heterocyclic Moiety | Starting Materials | Reaction Type | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Quinoxaline | 2,3-dichloroquinoxaline, N-methylpiperazine | Nucleophilic Aromatic Substitution | 2-(4-methylpiperazin-1-yl)-3-arylquinoxaline | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, piperazine derivative | Buchwald-Hartwig Coupling | 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative | nih.gov |
| Furan | Furan-2-carboxamide, piperazine | Amide Coupling | Furan-piperazine conjugate | nih.gov |
| 1,2,4-Triazole (B32235) | Triazole Schiff bases, piperazine derivatives, formaldehyde | Mannich Reaction | Furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases | researchgate.net |
Conjugation with Natural Product Derivatives
Natural products provide a rich source of structurally complex and biologically active scaffolds. nih.gov Conjugating these natural molecules with the piperazine moiety is a widely used strategy to enhance their properties. The piperazine ring can act as a linker or a pharmacophoric group, often improving the solubility and bioavailability of the parent natural product. nih.govnih.gov
A significant number of new drugs approved between 1981 and 2019 were derived from natural products or their derivatives. nih.gov The modification of these compounds with piperazine rings has become a focus of research in recent years. nih.govnih.gov
For example, researchers have synthesized conjugates of the natural flavonoid chrysin (B1683763) with various piperazine derivatives. These syntheses often involve creating a propyl or butyl linker on the chrysin molecule, which is then coupled to the piperazine ring. The resulting chrysin-piperazine conjugates have been evaluated for their biological activities, with findings suggesting that the nature and position of substituents on the piperazine core can significantly influence their effects. researchgate.netnih.gov
Similarly, the isoquinoline (B145761) alkaloid berberine has been modified by introducing piperazine rings at its 12-position. One study reported that a berberine-piperazine derivative with a 3-methylphenyl substituent on the piperazine ring—structurally related to the title compound—was particularly effective in in-vitro assays against the HeLa cell line. nih.gov
Table 2: Examples of Natural Product-Piperazine Conjugates
| Natural Product | Position of Modification | Piperazine Moiety | Resulting Activity | Reference(s) |
|---|---|---|---|---|
| Chrysin | C-7 or C-5 hydroxyl group (via linker) | Substituted piperazines | Anticancer and antioxidant effects influenced by piperazine substitution. | researchgate.netnih.gov |
| Berberine | 12-position | 1-(3-methylphenyl)piperazine | Potent anticancer effects against HeLa cells. | nih.gov |
| Flavones | Various | Substituted piperazines | Promising TNF-α and IL-6 inhibitory activity. | nih.gov |
Bioisosteric Replacement Principles in Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. mdpi.comdrugdesign.org This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (e.g., size, shape, electronic distribution). mdpi.com
The piperazine ring is a common pharmacophore in many approved drugs and is often the subject of bioisosteric replacement. enamine.netresearchgate.net While beneficial, the piperazine moiety can sometimes be associated with undesirable properties, prompting chemists to design and synthesize bioisosteres that can offer advantages. researchgate.net
Examples of piperazine bioisosteres include:
Homopiperazine (B121016) (1,4-diazepane): This seven-membered ring is a common replacement that can alter the conformational flexibility of the molecule. nih.gov
Bridged Diazabicycles: Rigid structures like 2,5-diazabicyclo[2.2.1]heptane can be used to lock the conformation of the diamine scaffold, which can lead to improved target selectivity. nih.gov
Spirocyclic Diamines: Compounds like diazaspiroalkanes have been explored as piperazine replacements to investigate different three-dimensional arrangements of the nitrogen atoms. nih.gov In one study, replacing a piperazine moiety with diazaspiroalkanes in a series of σ2 receptor ligands led to a general reduction in affinity, demonstrating the sensitivity of the receptor to the scaffold's geometry. nih.gov
Non-basic isosteres: In cases where the basicity of the piperazine nitrogen is problematic, non-basic mimics can be employed.
Spectroscopic and Analytical Characterization Methodologies for this compound and its Derivatives
The structural confirmation and analysis of this compound and its synthesized analogues rely on a suite of standard spectroscopic techniques. These methods provide detailed information about the molecular structure, mass, and electronic characteristics of the compounds.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a complete analysis and interpretation of the entire molecular structure. omicsonline.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to confirm the identity and purity of this compound and its derivatives. researchgate.netomicsonline.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals would include:
Aromatic protons of the m-tolyl group, appearing as a complex multiplet pattern in the ~6.7-7.2 ppm region.
Protons of the piperazine ring, which would appear as a series of multiplets in the upfield region (~2.5-3.5 ppm).
The two methyl group singlets (or doublets, for the C2-methyl), one on the aromatic ring (~2.3 ppm) and one on the piperazine ring. chemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For piperazine derivatives, the carbons of the piperazine ring typically resonate in the range of 40-60 ppm. researchgate.net The aromatic carbons of the m-tolyl group would appear further downfield (~115-140 ppm), along with the signals for the two methyl carbons in the aliphatic region (~15-25 ppm). researchgate.net
The side-chain methyl groups are particularly useful probes in NMR studies as their high mobility can lead to sharper, more resolved signals. nih.gov These spectroscopic techniques are essential for confirming the successful synthesis of analogues, for example, by showing the appearance of new signals corresponding to an added heterocyclic moiety. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily detected, confirming the molecular formula. xml-journal.net For this compound (C₁₂H₁₈N₂), the expected molecular weight is approximately 190.29 g/mol . matrix-fine-chemicals.com
Tandem mass spectrometry (MS/MS) provides further structural detail by analyzing the fragmentation of the parent ion. For phenylpiperazine analogues, fragmentation is predictable and informative. xml-journal.net Key fragmentation pathways include:
Cleavage of the C-N bonds within the piperazine ring.
Cleavage of the C-N bond between the piperazine ring and the phenyl ring.
Common fragment ions observed for phenylpiperazines include those at m/z 70 and m/z 56, which arise from the breakdown of the piperazine ring itself. xml-journal.net The specific fragmentation pattern of the m-tolyl group and the piperazine ring helps to distinguish it from isomers and related substances. xml-journal.netresearchgate.net
Table 3: Common Mass Fragments for Phenylpiperazine Analogues
| m/z Value | Proposed Fragment | Origin | Reference(s) |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecule | Ionization of the parent compound | xml-journal.net |
| 119 | Phenylpiperazine fragment after loss of a side chain | Cleavage at the piperazine ring | xml-journal.net |
| 91 | Tropylium ion (if a benzyl (B1604629) group is present) | Cleavage of the benzyl group | xml-journal.net |
| 70 | C₄H₈N⁺ fragment | Cleavage of the piperazine ring | xml-journal.net |
| 56 | C₃H₆N⁺ fragment | Further fragmentation of the piperazine ring | xml-journal.net |
Ultraviolet-Visible (UV/Vis) Spectrophotometry for Electronic Properties
Ultraviolet-Visible (UV/Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is used to study the electronic properties of compounds containing chromophores, such as the aromatic phenyl ring in this compound.
The UV/Vis spectrum of an aromatic piperazine derivative will typically show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) can be influenced by the substituents on the ring and the attached piperazine moiety. For example, the introduction of conjugating groups can cause a bathochromic (red) shift to longer wavelengths. researchgate.net
By analyzing the UV/Vis spectrum, often in conjunction with computational methods like Density Functional Theory (DFT), one can investigate intramolecular charge transfer (ICT) phenomena. scielo.org.za This provides insight into how the electron density is distributed across the molecule in its ground and excited states, which can be relevant to its reactivity and interactions with biological targets. scielo.org.za
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the synthesis and characterization of pharmaceutical compounds, including this compound and its analogues. This method is extensively utilized for the critical assessment of compound purity and the determination of lipophilicity, a key physicochemical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds. nih.gov In this technique, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. unodc.org The separation is governed by the hydrophobic interactions between the analytes and the stationary phase; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. nih.govbohrium.com
Purity Assessment
For purity determination, an HPLC method must be capable of separating the target compound from any starting materials, by-products, and degradation products. A typical RP-HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer gradient at a controlled pH. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength where the aromatic rings of the piperazine derivatives exhibit strong absorbance. researchgate.netresearchgate.net
The purity of a sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components in the chromatogram. A well-developed and validated method will exhibit high selectivity, precision, accuracy, and linearity over a specified concentration range. The limits of detection (LOD) and quantification (LOQ) for any potential impurities are also critical parameters that are established during method validation. researchgate.net
A representative set of HPLC conditions for the purity analysis of arylpiperazine derivatives is detailed in the table below.
Table 1: Illustrative HPLC Parameters for Purity Determination of Arylpiperazine Derivatives
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
Lipophilicity Determination
Lipophilicity is a crucial parameter in drug discovery, and RP-HPLC provides a reliable and efficient method for its estimation. nih.gov The lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. In chromatography, a surrogate for log P is the logarithm of the retention factor (k), also denoted as log k.
The retention factor (k) is calculated from the retention time of the analyte (tR) and the column dead time (t0) using the formula: k = (tR - t0) / t0. To obtain a standardized measure of lipophilicity that is independent of the specific chromatographic conditions (e.g., column dimensions, flow rate), the retention data is often extrapolated to 100% aqueous mobile phase, yielding the parameter log k'w. researchgate.net This is achieved by performing a series of injections with varying concentrations of the organic modifier in the mobile phase and extrapolating the linear relationship between log k and the percentage of the organic modifier to a zero organic modifier concentration. researchgate.net
The lipophilicity of this compound and its analogues can be systematically evaluated using this approach. The structural modifications among the analogues, such as the nature and position of substituents on the phenyl ring, will influence their retention behavior and, consequently, their calculated lipophilicity.
Table 2: Research Findings on Retention and Lipophilicity of this compound and Analogues
| Compound | Retention Time (tR) (min) | Retention Factor (k) | Log k |
|---|---|---|---|
| 1-(3-Methylphenyl)piperazine | 8.5 | 3.25 | 0.51 |
| This compound | 9.2 | 3.60 | 0.56 |
| 1-(3-Chlorophenyl)piperazine | 9.8 | 3.90 | 0.59 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in a hypothetical RP-HPLC experiment under isocratic conditions (e.g., 50:50 Acetonitrile:Water) with a t0 of 2.0 min. Actual experimental values may vary.
Pharmacological and Biological Investigations of 2 Methyl 1 3 Methylphenyl Piperazine and Its Derivatives
In Vitro Pharmacological Profiling
Receptor Binding and Modulation Studies
Derivatives of 2-Methyl-1-(3-methylphenyl)piperazine have been investigated for their affinity towards various serotonin (B10506) (5-HT) receptor subtypes. Research has shown that related arylpiperazine compounds can exhibit significant binding to 5-HT receptors. For instance, the parent compound, 3-trifluoromethylphenylpiperazine (3-TFMPP), demonstrates notable affinity for several 5-HT receptor subtypes. nih.gov
Specifically, hybrid analogues containing both trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP) structural elements have been synthesized and evaluated. nih.gov While most of these hybrid isomers did not show significant binding at 5-HT1 receptor subtypes, the 3-TFMPP-3,4-MDBP isomer displayed an affinity comparable to 3-TFMPP at 5-HT1A receptors, with a Kᵢ value of 188 nmol/L. nih.gov All the TFMPP-MDBP regioisomers showed significant binding to 5-HT2B receptors, and several isomers, including 2-TFMPP-2,3-MDBP and 3-TFMPP-2,3-MDBP, had modest binding to 5-HT2C receptors. nih.gov Furthermore, some isomers, with the 2-TFMPP-2,3-MDBP isomer showing the highest affinity, were found to bind to 5-HT7 receptors. nih.gov
The affinity of 3-TFMPP itself has been reported with Kᵢ values of 288 nmol/L for 5-HT₁ₐ, 132 nmol/L for 5-HT₁ₒ, 282 nmol/L for 5-HT₁, 269 nmol/L for 5-HT₂ₐ, and 62 nmol/L for 5-HT₂꜀ receptors. nih.gov The search for dual 5-HT1A and 5-HT7 receptor ligands has led to the development of compounds with high affinity for both receptors, which may have potential in treating various CNS disorders. nih.gov For example, one such dual ligand, compound 21, exhibited a Kᵢ of 0.74 nM at the 5-HT1A receptor and 8.4 nM at the 5-HT7 receptor. nih.gov This compound was identified as a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors. nih.gov
| Compound | 5-HT1A (nmol/L) | 5-HT2B | 5-HT2C (nmol/L) | 5-HT7 |
|---|---|---|---|---|
| 3-TFMPP-3,4-MDBP (Isomer 5) | 188 nih.gov | Significant Binding nih.gov | - | - |
| TFMPP-MDBP Regioisomers | - | Significant Binding nih.gov | Modest Binding nih.gov | Binds nih.gov |
| 3-TFMPP | 288 nih.gov | - | 62 nih.gov | - |
| Compound 21 | 0.74 nih.gov | - | - | 8.4 nih.gov |
N-phenylpiperazine analogues are known to have the ability to selectively bind to the D3 versus the D2 dopamine (B1211576) receptor subtype. nih.govnih.gov This selectivity is significant because both D2 and D3 receptors share substantial amino acid sequence homology. nih.govnih.gov The selective binding of some N-phenylpiperazine benzamides to the D3 receptor is attributed to a bitopic binding mechanism, where the N-phenylpiperazine moiety occupies the orthosteric binding site of either the D2 or D3 receptor, while a benzamide (B126) portion interacts with a secondary binding site unique to the D3 receptor. nih.gov
Research into a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs identified a compound, 6a, that binds to the human D3 receptor with nanomolar affinity and exhibits approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov This high degree of selectivity highlights the potential for developing D3 receptor-selective ligands based on the N-phenylpiperazine scaffold. nih.govnih.gov
| Compound | Receptor Target | Selectivity |
|---|---|---|
| N-phenylpiperazine analogs | D3 vs. D2 | Can bind selectively nih.govnih.gov |
| Compound 6a | D3 vs. D2 | ~500-fold D3 selectivity nih.govnih.gov |
Neurokinin-1 (NK1) receptor antagonists represent a class of compounds with various therapeutic properties, including antiemetic effects. wikipedia.orgnih.gov These antagonists function by competitively binding to the NK1 receptor, which in turn blocks the binding of substance P, a key neurotransmitter involved in emesis. nih.govpatsnap.com The development of NK1 receptor antagonists has been a significant advancement in managing chemotherapy-induced nausea and vomiting. wikipedia.orgpatsnap.com
Structurally, studies have indicated that compounds incorporating a piperidine (B6355638) ring exhibit selectivity for the NK1 receptor over other receptors like NK2, NK3, opioid, and 5-HT receptors. wikipedia.org The addition of an N-heteroaryl-2-phenyl-3-(benzyloxy) group to the piperidine structure can yield a selective NK1 receptor antagonist. wikipedia.org The spatial arrangement of substituents on the piperidine ring is crucial for the antagonist activity at the NK1 receptor. wikipedia.org
| Compound Class | Mechanism of Action | Key Structural Feature for Selectivity |
|---|---|---|
| NK1 Receptor Antagonists | Competitive binding to the NK1 receptor, blocking substance P. nih.govpatsnap.com | Piperidine ring. wikipedia.org |
A group of piperazine-derived compounds has been identified as activators of the diacylglycerol (DAG)-activated Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. nih.gov These channels are calcium-permeable cation channels that play a role in neuronal development and survival. nih.gov
Two such compounds, 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2), were found to activate recombinant TRPC3/TRPC6/TRPC7 channels in a dose-dependent manner. nih.gov This activation was specific, as other TRPC channels were not affected. nih.gov Further investigation showed that PPZ2 could activate native TRPC6-like channels in smooth muscle cells and evoke cation currents and calcium influx in cultured rat central neurons. nih.gov
| Compound | Target Channels | Effect |
|---|---|---|
| PPZ1 | TRPC3/TRPC6/TRPC7 nih.gov | Dose-dependent activation nih.gov |
| PPZ2 | TRPC3/TRPC6/TRPC7 nih.gov | Dose-dependent activation nih.gov |
The chemokine receptor CXCR4 is a crucial co-receptor for the entry of T-tropic (X4-tropic) human immunodeficiency virus type 1 (HIV-1) into host cells. nih.gov Consequently, CXCR4 has emerged as a significant target for the development of HIV-1 entry inhibitors. nih.gov Various classes of small-molecule and peptide CXCR4-targeted inhibitors have been discovered. nih.gov
One such class of compounds includes N-aryl piperazines. nih.gov For instance, compounds with this structural motif have demonstrated high anti-HIV-1 entry activity at very low nanomolar concentrations. nih.gov Another example is a pyrazolo-piperidine compound, which acts as a dual antagonist of both CXCR4 and CCR5, another HIV co-receptor. nih.govnih.gov This compound was found to inhibit X4-tropic viral entry with an IC₅₀ of 36 μM. nih.gov Modeling studies suggest that the protonated piperidine ring of this compound may form an electrostatic interaction with a key aspartate residue (Asp262) in the CXCR4 binding pocket. nih.gov
| Compound Class/Example | Target | Activity (IC₅₀) | Proposed Interaction |
|---|---|---|---|
| N-aryl piperazines | CXCR4 nih.gov | Low nanomolar nih.gov | - |
| Pyrazolo-piperidine (Compound 1) | CXCR4 (and CCR5) nih.govnih.gov | 36 μM (X4-tropic) nih.gov | Electrostatic interaction with Asp262 nih.gov |
Enzyme Inhibition Assays
The inhibitory effects of this compound and its related compounds have been explored against a variety of enzymes, revealing potential for therapeutic applications. The subsequent sections detail the findings from these investigations.
Protein Kinase Inhibition
Derivatives of methyl-piperazine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: The transformation of a morpholine (B109124) moiety to a piperazine moiety in a series of compounds led to the development of potent GSK-3β inhibitors. Structure-activity relationship (SAR) studies on the nitrogen atom of the piperazine ring indicated that a phenyl group contributes to potent inhibitory activity against GSK-3β. Docking studies have suggested that the phenyl group on the piperazine nitrogen and the methyl group on the piperazine can form cation-π and CH-π interactions with GSK-3β, respectively. One analog, the 4-methoxyphenyl (B3050149) derivative 29 , demonstrated the most potent inhibitory activity against GSK-3β and showed a significant decrease in tau phosphorylation in in-vivo models.
Rho-Kinase Inhibition: An improved and more selective inhibitor of Rho-kinase, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), was developed from its predecessor, HA-1077. This compound exhibits a high affinity for Rho-kinase with a Ki value of 1.6 nM.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: A novel class of phenylpiperazine derivatives has been discovered to have potent inhibitory effects on EGFR. Notably, compound 3p from this series showed an IC50 in the nanomolar range in A549 cell cultures and led to a halt in tumor growth in mouse models without signs of toxicity. Computational docking studies have also indicated that compound 3p interacts with key residues in the active site of EGFR.
Interactive Data Table: Protein Kinase Inhibition by Piperazine Derivatives
| Compound | Target Kinase | Key Findings |
| 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | GSK-3β | Phenyl and methyl groups on the piperazine ring are important for potent inhibition. |
| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | A highly selective inhibitor with a Ki of 1.6 nM. |
| Phenylpiperazine derivative 3p | EGFR | Nanomolar IC50 in A549 cells and in-vivo tumor growth inhibition. |
Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, and its inhibition is a therapeutic target for inflammatory diseases. Piperazine-containing compounds have been investigated as sEH inhibitors.
The introduction of a hydrophilic homopiperazine (B121016) group has been shown to be a successful strategy in developing potent sEH inhibitors. For instance, compound G1 , which incorporates a homopiperazine fragment, demonstrated strong inhibitory effects against human and mouse sEH, with IC50 values of 0.05 and 0.14 nM, respectively.
Interactive Data Table: sEH Inhibition by Piperazine Derivatives
| Compound | Target Enzyme | IC50 Value |
| G1 | Human sEH | 0.05 nM |
| G1 | Mouse sEH | 0.14 nM |
Cholinesterase and Monoamine Oxidase Dual Inhibition
The dual inhibition of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B) is a strategy for addressing neurodegenerative diseases. A series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activities against these enzymes.
Compound 2k , a 3-trifluoromethyl-4-fluorinated derivative, displayed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM and was identified as a reversible competitive inhibitor with a Ki value of 0.21 μM. This compound also effectively inhibited AChE with an IC50 of 8.10 μM. Another derivative, compound 2n (a 2-fluoro-5-bromophenyl derivative), also showed potent and selective MAO-B inhibition (IC50 = 1.11 μM; Ki = 0.28 μM) and effective AChE inhibition (IC50 = 4.32 μM). Furthermore, compound 2o demonstrated notable inhibition of MAO-B, AChE, and BChE, with IC50 values in the range of 1.19–3.87 μM.
Interactive Data Table: Dual MAO-B/Cholinesterase Inhibition by N-methyl-piperazine Chalcones
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) |
| 2k | MAO-B | 0.71 | 0.21 |
| AChE | 8.10 | - | |
| 2n | MAO-B | 1.11 | 0.28 |
| AChE | 4.32 | - | |
| 2o | MAO-B, AChE, BChE | 1.19–3.87 | - |
Aromatase Inhibition
Based on available research, there is no direct evidence to suggest that this compound or its direct derivatives are inhibitors of aromatase. While other nitrogen-containing heterocyclic compounds have been investigated for aromatase inhibition, specific studies on the title compound are not present in the reviewed literature. For example, research has been conducted on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones and 2-methyl indole (B1671886) hydrazone derivatives as aromatase inhibitors, but these are structurally distinct from this compound.
Telomerase Inhibition
There is currently no scientific literature available that has investigated the telomerase inhibition activity of this compound or its derivatives. Telomerase inhibition is a significant area of cancer research, with various molecules being studied, but the specific compound has not been a subject of these investigations according to the accessible data.
Leukotriene A4 Hydrolase Inhibition
Scientific studies on the inhibition of Leukotriene A4 (LTA4) hydrolase by this compound or its derivatives are not available in the current body of research. LTA4 hydrolase is a target for anti-inflammatory agents, and while various inhibitors have been developed, none are reported to be based on the this compound scaffold.
Cellular and Molecular Mechanisms of Action
The diverse biological effects of this compound and its analogs stem from their interactions with various cellular and molecular targets. These interactions modulate critical signaling pathways and cellular processes.
The piperazine scaffold is a key feature in many compounds that modulate monoaminergic systems. Derivatives of phenylpiperazine can act as serotonin–norepinephrine (B1679862)–dopamine releasing agents (SNDRAs) or triple reuptake inhibitors (SNDRIs). mdpi.comnih.gov These actions increase the extracellular concentrations of these key neurotransmitters, leading to enhanced serotonergic, adrenergic, and dopaminergic neurotransmission. nih.gov
The biological action of these stimulant drugs occurs mainly on the dopamine and serotonin neurotransmitters and, to a lesser extent, on norepinephrine. researchgate.net The specific activity and selectivity of these compounds are highly dependent on their structural characteristics. For instance, in studies of methcathinone (B1676376) analogs, the position of substituents on the phenyl ring was found to be a critical determinant of their activity at dopamine (DAT) and serotonin (SERT) transporters. researchgate.netnih.gov Compounds with substitutions at the 3-position (meta), such as in this compound, were generally found to be less dopaminergic, with some substituents in this position favoring serotonergic activity. researchgate.netnih.gov In contrast, substitutions at the 2-position (ortho) were primarily dopaminergic, while those at the 4-position (para) were far more serotonergic. nih.gov This structure-activity relationship highlights how the dopaminergic-to-serotonergic ratio can be manipulated by the choice and location of substituents on the aromatic ring. researchgate.net
| Compound Class | Primary Mechanism | Key Neurotransmitters Affected | Structural Influence Example |
|---|---|---|---|
| Phenylpiperazine Derivatives | Reuptake Inhibition / Release | Serotonin, Norepinephrine, Dopamine | Ring substitution pattern alters selectivity. nih.govresearchgate.net |
| Methcathinone Analogs | Neurotransmitter Release | Dopamine, Serotonin | Meta-substitution reduces dopaminergic activity relative to ortho- or para-substitution. researchgate.netnih.gov |
Voltage-gated calcium channels are crucial for a multitude of physiological functions, including neurotransmitter release and neuronal excitability. nih.gov Certain piperazine-based compounds have been identified as potent blockers of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are significant targets in the development of analgesics. nih.govnih.gov
In one study, a series of derivatives based on a diphenyl methyl-piperazine core was synthesized and tested for their effects on transiently expressed CaV3.2 calcium channels. nih.govnih.gov One derivative, compound 10e, was identified as a potent blocker, mediating a tonic block of these channels with an IC50 of approximately 4 micromolar. nih.govnih.gov This compound also demonstrated the ability to block CaV3.1 and CaV3.3 channels, while only weakly affecting high-voltage-activated CaV1.2 and CaV2.2 channels. nih.govnih.gov This research highlights the potential for piperazine derivatives to modulate calcium signaling pathways through the targeted inhibition of specific calcium channel subtypes.
The piperazine scaffold is recognized as a privileged structure in drug discovery, capable of interacting with a wide array of biological macromolecules. researchgate.net Derivatives have been shown to bind to various receptors, enzymes, and other cellular components.
Studies have reported on piperazine derivatives with high affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, key targets in the development of antipsychotic agents. researchgate.net Other research has identified dual-targeting compounds that act as antagonists for both histamine (B1213489) H3 receptors and sigma-1 (σ1) receptors. explorationpub.com Molecular modeling and binding assays revealed that specific piperazine derivatives could interact strongly with the σ1 receptor. explorationpub.com
Furthermore, piperazine-containing compounds have been evaluated as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are important targets in neurodegenerative diseases. granulesindia.com For example, N-methyl-piperazine chalcones have been identified as dual MAO-B/AChE inhibitors, with some showing reversible competitive inhibition of MAO-B. granulesindia.com The piperazine moiety is also found in compounds designed to interact with DNA gyrase, a bacterial topoisomerase, indicating its utility in developing antimicrobial agents. mdpi.com The ability of the piperazine core to form hydrogen bonds and improve physicochemical properties contributes to its capacity to bind to diverse biological targets like bovine serum albumin (BSA) and DNA. researchgate.netdrugbank.com
| Biological Target | Compound Class/Example | Observed Effect | Therapeutic Area |
|---|---|---|---|
| Dopamine/Serotonin Receptors | Amide-piperazine derivatives | High affinity for D2, 5-HT1A, 5-HT2A receptors. researchgate.net | Antipsychotics |
| Histamine H3 / Sigma-1 Receptors | Piperazine derivatives | Dual antagonism. explorationpub.com | Pain, Neurological Disorders |
| MAO-B / AChE | N-methyl-piperazine chalcones | Dual enzyme inhibition. granulesindia.com | Neurodegenerative Diseases |
| DNA Gyrase | Norfloxacin-piperazine hybrids | Inhibition of bacterial enzyme. mdpi.com | Antimicrobial |
| BSA / DNA | Piperazine-based metal complexes | Moderate binding affinity. drugbank.com | Drug Delivery / Chemotherapeutics |
The entry of enveloped viruses into host cells is a critical step in their replication cycle, often mediated by the fusion of viral and cellular membranes. The piperazine scaffold has been incorporated into molecules designed to inhibit this process for various viruses. researchgate.netresearchgate.net These fusion inhibitors typically work by binding to viral envelope proteins, preventing the conformational changes required for membrane fusion.
For Human Immunodeficiency Virus (HIV-1), piperazine derivatives have been designed to target the gp120 envelope protein, a key component in the viral entry process. nih.gov These compounds can inhibit HIV-1 replication by blocking the interaction of gp120 with host cell receptors. nih.govresearchgate.net Similarly, piperazine derivatives have been investigated as inhibitors of the influenza virus hemagglutinin (HA) protein. nih.gov These molecules can stabilize the pre-fusion conformation of HA, thereby preventing the low pH-induced conformational changes that lead to membrane fusion. explorationpub.comexplorationpub.com Other research has identified piperazinylquinoline derivatives as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV), which act by targeting the RSV fusion (F) protein. nih.gov These findings demonstrate the broad potential of piperazine-based structures in the development of antiviral agents that act by inhibiting viral fusion.
Piperazine derivatives have demonstrated significant effects on cell viability and proliferation, particularly in the context of cancer research. The piperazine ring is a common moiety in compounds developed for their antitumor properties. researchgate.net
A variety of piperazine-containing compounds have been synthesized and evaluated for their antiproliferative activity against numerous human cancer cell lines, including lung (A549), cervical (HeLa), liver (HepG2), and breast (MCF-7) cancer cells. researchgate.netnih.gov For example, a hybrid compound of chalcone (B49325) and piperazine showed potent antitumor activity against A549, HeLa, and SGC7901 cells. researchgate.net Another study on quinolinequinones linked to piperazine analogs found that several of these compounds were potent inhibitors of cancer cell growth across a panel of cell lines. nih.gov The mechanisms underlying these effects can include the induction of cell cycle arrest. researchgate.net
In addition to anticancer applications, certain piperazine derivatives have been studied for their radioprotective effects. In one study, novel 1-(2-hydroxyethyl)piperazine derivatives were shown to mitigate DNA damage from ionizing radiation and offer protection to cells, suggesting their potential as radiation countermeasures. nih.gov
In Vivo Pharmacological Evaluation and Efficacy Studies
The therapeutic potential of piperazine derivatives has been further explored through in vivo pharmacological evaluations in various animal models. These studies provide crucial insights into the efficacy of these compounds in a physiological setting.
For instance, the derivative centhaquin, or 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline, was studied for its hypotensive activity in cats and rats. acs.org The compound was found to lower blood pressure and reduce heart rate in a dose-dependent manner, with evidence suggesting a central mechanism of action involving the reduction of excitability in vasomotor loci within the brain. acs.org
In the realm of pain research, a novel T-type calcium channel blocker based on a diphenyl methyl-piperazine core was evaluated in inflammatory pain models. nih.govnih.gov Intrathecal delivery of this compound resulted in pain relief in both formalin and complete Freund's adjuvant-induced inflammatory pain models in rodents. nih.govnih.gov The analgesic effect was ablated in mice with a genetic knockout of the CaV3.2 channel, confirming the in vivo target engagement. nih.govnih.gov
Furthermore, piperazine derivatives have been assessed for their potential as antipsychotic agents. In vivo, one such compound reduced behaviors induced by apomorphine (B128758) and MK-801 in animal models, which are commonly used to screen for antipsychotic activity. researchgate.net The same compound also displayed procognitive properties in a novel object recognition task, indicating a complex pharmacological profile. researchgate.net These studies underscore the diverse in vivo efficacy of piperazine-based compounds across different therapeutic areas.
Central Nervous System Activity and Potential Applications (e.g., neuroprotective effects, anxiolytic and antidepressant potential, antipsychotic activity)
Piperazine derivatives have demonstrated significant activity within the central nervous system (CNS), showing potential as treatments for a variety of neuropsychiatric disorders. researchgate.netresearchgate.netnih.govjetir.org
Anxiolytic and Antidepressant Potential: Several phenylpiperazine derivatives exhibit promising anxiolytic and antidepressant-like effects. researchgate.netjetir.org Studies on compounds like LQFM005 and its metabolite, LQFM235, showed that they produce these effects in animal models, likely through interaction with the 5-HT1A receptor. researchgate.netnih.gov Similarly, the putative anxiolytic drugs buspirone (B1668070) and ipsapirone, which are piperazine analogs, act as agonists at 5-HT1A receptors. nih.gov The arylpiperazine moiety is considered a key pharmacophoric fragment for developing agents that act on serotonergic systems. jetir.org Another derivative, LQFM212, has also shown anxiolytic-like activity involving the serotonergic pathway and nicotinic receptors. researchgate.net
Antipsychotic Activity: The piperazine structure is a key component in many antipsychotic agents. researchgate.netresearchgate.netnih.govnih.gov These compounds often target dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov For instance, a series of benzothiophenylpiperazine derivatives were designed as multi-receptor ligands with high affinity for D2, 5-HT1A, and 5-HT2A receptors. researchgate.net One compound from this series, 3w, showed favorable antipsychotic-like activity in animal models, reversing behaviors associated with psychosis and demonstrating memory enhancement. researchgate.net The development of such multi-target ligands represents a modern approach to creating more effective antipsychotic drugs. researchgate.netnih.gov
Neuroprotective Effects: Certain piperazine-related compounds have shown potential in protecting neurons from damage. Research into multi-target-directed ligands has produced molecules that can reduce both amyloid pathology and Tau pathology, which are hallmarks of Alzheimer's disease, while also preserving memory in animal models. researchgate.net Piperine (B192125), an alkaloid containing a piperidine ring (related to piperazine), has demonstrated neuroprotective effects in models of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govresearchgate.net It was shown to protect dopaminergic neurons and improve motor and cognitive function in mice. nih.gov Piperine also provides neuroprotection against glutamate-induced excitotoxicity by modulating the nerve growth factor (NGF) signaling pathway. mdpi.com
Table 1: CNS Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Observed Activity | Mechanism/Target | Reference(s) |
|---|---|---|---|
| LQFM005 / LQFM235 | Anxiolytic- and antidepressant-like | 5-HT1A receptor binding | researchgate.netnih.gov |
| Buspirone / Ipsapirone | Anxiolytic | 5-HT1A receptor agonists | nih.gov |
| Benzothiophenylpiperazines (e.g., 3w) | Antipsychotic-like, memory enhancement | Multi-receptor affinity (D2, 5-HT1A, 5-HT2A) | researchgate.net |
| Piperine | Neuroprotective (in Parkinson's & excitotoxicity models) | Antioxidant, anti-inflammatory, anti-apoptotic, NGF pathway modulation | nih.govresearchgate.netmdpi.com |
| N,N'-disubstituted piperazines | Anti-amyloid and anti-Tau pathology | Reduction of Aβ peptide release and Tau phosphorylation | researchgate.net |
Anti-infective Applications (e.g., antimicrobial, antiviral, antimycobacterial, antimalarial)
The piperazine scaffold is a component of numerous compounds developed for their anti-infective properties. researchgate.netresearchgate.net
Antimicrobial and Antifungal Activity: A wide range of piperazine derivatives have been synthesized and tested against various pathogens. researchgate.netresearchgate.net For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed potent antibacterial activity, with some compounds being more effective than the reference drug ampicillin (B1664943) against resistant strains like MRSA and P. aeruginosa. nih.gov Other studies have synthesized piperazine derivatives that are active against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). researchgate.netresearchgate.netnih.gov In terms of antifungal activity, derivatives have shown efficacy against yeasts such as Candida albicans and fungi like Aspergillus niger. researchgate.netnih.govnih.gov The minimum inhibitory concentration (MIC) for some of these compounds was found to be comparable to standard drugs.
Table 2: Anti-infective Activity of Selected Piperazine Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference(s) |
|---|---|---|---|
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | L. monocytogenes, MRSA, P. aeruginosa, E. coli, C. albicans, T. viride | Some compounds were more potent than ampicillin against resistant bacteria. | nih.gov |
| Mannich bases with piperazine moiety | Gram-positive bacteria (Staphylococcus, Micrococcus, Bacillus), Candida spp. | Significant activity against Gram-positive bacteria and high fungistatic activity against C. parapsilosis. | nih.gov |
| Amino acid conjugated diphenylmethylpiperazines | S. longisporum, P. aeruginosa | Activity was comparable to the conventional drug amikacin. | researchgate.net |
| Azole-containing piperazines | Bacteria and fungi | Most compounds exhibited moderate to significant antibacterial and antifungal activities in vitro. | researchgate.net |
Based on the provided search results, no specific information was found regarding the antiviral, antimycobacterial, or antimalarial activities of this compound or its direct derivatives.
Anti-inflammatory Potential
The piperazine heterocycle is a promising scaffold for designing novel anti-inflammatory agents. nih.gov Research has shown that derivatives can act through various mechanisms to reduce inflammation. For example, some arylpiperazine-1,2-benzothiazine derivatives were found to be selective COX-2 inhibitors, an important target for anti-inflammatory drugs. nih.gov Piperine has also been noted for its anti-inflammatory mechanisms in neurodegenerative disease models. nih.gov Other studies have developed derivatives of resveratrol (B1683913) and chalcone containing a piperazine moiety that have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) concentration in stimulated macrophages. nih.gov
Anticancer and Antitumor Activities (e.g., neuroblastoma targeting, activity against specific cancer cell lines)
Piperazine derivatives have been extensively investigated for their potential as anticancer agents, showing activity against a variety of human cancer cell lines. researchgate.netmdpi.commdpi.com
Neuroblastoma Targeting: Phenylpiperazines have been evaluated as targeting agents for tumors of neural crest origin, such as neuroblastoma. nih.gov In vitro studies showed that these compounds have a significant affinity for human neuroblastoma cell lines, with uptake and retention characteristics similar to Metaiodobenzylguanidine (MIBG), a compound used in the diagnosis and treatment of neuroblastoma. nih.gov
Activity Against Specific Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of piperazine derivatives on various cancer cells.
Vindoline (B23647) Conjugates: Novel conjugates of vindoline with N-substituted piperazines showed significant antiproliferative effects across 60 human tumor cell lines. Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com
1,2-Benzothiazine Derivatives: A series of phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity comparable to the established anticancer drug doxorubicin. One compound, BS230, exhibited strong antitumor activity with lower cytotoxicity towards healthy cells, possibly acting as a topoisomerase II (Topo II) inhibitor. nih.gov
Triazole Derivatives: Certain 1,2,4-triazole (B32235) derivatives with piperazine substitutions were found to be potent cytotoxic agents against human leukemia (U937 and HL-60) cell lines. researchgate.net
Eugenol Derivatives: Benzoxazine compounds derived from eugenol, which incorporate an aminomethyl structure related to piperazine, demonstrated anticancer activity in a mouse fibrosarcoma model by reducing cancer incidence and tumor weight. nih.gov
Table 3: Anticancer Activity of Selected Piperazine Derivatives
| Derivative Class | Target Cancer | Key Findings | Reference(s) |
|---|---|---|---|
| Phenylpiperazines | Neuroblastoma | Significant affinity for neuroblastoma cells; uptake similar to MIBG. | nih.gov |
| Vindoline-piperazine conjugates | Breast, Lung, Colon, CNS, Melanoma, Renal Cancer | Potent, low micromolar growth inhibition against a wide range of cell lines. | mdpi.com |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast Cancer (MCF7) | Cytotoxic activity comparable to doxorubicin; potential Topo II inhibition. | nih.gov |
| 1,2,4-Triazole derivatives | Leukemia (U937, HL-60) | Potent anticancer activity against specific leukemia cell lines. | researchgate.net |
Antioxidant Properties
The piperazine ring is a feature in many molecules designed for their antioxidant capabilities. researchgate.netresearchgate.net Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, making antioxidants a key area of therapeutic research. nih.govsemanticscholar.org Piperazine derivatives have demonstrated antioxidant activity through various mechanisms, including free radical scavenging. nih.gov
Studies using DPPH, ABTS, and FRAP assays have confirmed the antioxidant potential of newly synthesized 1-aryl/aralkyl piperazine derivatives. nih.gov It was noted that the presence of a hydroxyl group in the structure is often essential for significant antioxidant properties. nih.gov Other research has combined the piperazine ring with other known antioxidant scaffolds like chalcones, stilbenes, and natural compounds to enhance activity. researchgate.netmdpi.com For example, some 1,3,5-triazine (B166579) analogues incorporating piperazine showed significantly higher antioxidant activity compared to standards like Trolox and ascorbic acid. semanticscholar.orgmdpi.com
Other Potential Therapeutic Areas (e.g., anti-diabetics, agrochemicals)
The structural versatility of piperazine has led to its exploration in other therapeutic and commercial areas. researchgate.netjetir.org
Anti-diabetic Potential: Researchers have investigated piperazine derivatives as potential treatments for type II diabetes. nih.gov Novel benzimidazole (B57391) derivatives containing piperazine structures have been reported as α-glucosidase inhibitors. nih.gov The inhibition of this enzyme can help manage blood glucose levels. nih.gov This approach represents a promising strategy for developing new anti-diabetic agents. nih.gov
Agrochemicals: Beyond pharmaceuticals, N-functionalized piperazines serve as foundational skeletons in the development of pesticides. jetir.org Their chemical properties make them useful building blocks in the synthesis of a variety of commercial chemical products. jetir.org
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic and pharmacodynamic profiles of piperazine derivatives are crucial to their development as therapeutic agents. The piperazine ring itself is often incorporated into drug candidates to improve physicochemical characteristics, which can lead to beneficial pharmacodynamic and pharmacokinetic effects such as enhanced solubility and bioavailability. mdpi.com
Pharmacodynamics: The mechanism of action for many CNS-active piperazine derivatives involves interaction with key neurotransmitter receptors. researchgate.netresearchgate.net As previously mentioned, many derivatives show affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which is central to their antipsychotic, antidepressant, and anxiolytic effects. researchgate.netnih.gov The specific substituents on the piperazine ring dictate the receptor binding profile and functional activity. researchgate.netnih.gov
In Vitro Pharmacokinetic Profiling (e.g., metabolic stability, plasma protein binding)
The in vitro pharmacokinetic profile provides foundational knowledge for predicting a compound's behavior in a biological system. Key parameters include metabolic stability and the extent of binding to plasma proteins.
Metabolic Stability
The metabolic stability of phenylpiperazine derivatives is significantly influenced by their chemical structure. In vitro studies using liver microsomes are a standard method to predict in vivo clearance. For instance, the metabolism of many piperazine-based compounds is primarily mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net Metabolic processes often involve oxidation of the aromatic rings. nih.gov
Systematic exploration of structure-metabolism relationships has shown that modifications to both the phenyl and piperazine rings can dramatically alter metabolic stability. Studies on a series of piperazin-1-ylpyridazines revealed that some derivatives have very short in vitro microsomal half-lives (t½ ≈ 2-3 minutes), indicating rapid metabolism. nih.gov However, targeted structural changes were able to improve the half-life by more than 50-fold. nih.gov This highlights that the stability of compounds like this compound is highly dependent on its specific substitution pattern, which can either present a liability for or confer resistance to enzymatic degradation. For example, replacing a metabolically labile phenyl ring with a more electron-deficient ring system, such as pyridine, is a known strategy to enhance robustness towards CYP450-mediated oxidation.
Plasma Protein Binding
The binding of a compound to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical pharmacokinetic parameter that affects its distribution and availability to target sites. Basic compounds, a class to which phenylpiperazine derivatives belong, are known to bind to both albumin and AAG. nih.gov For many basic drugs, AAG is a particularly important binding protein. nih.gov
For example, Trazodone, a clinically used phenylpiperazine compound, exhibits high plasma protein binding of 89–95%. wikipedia.org This extensive binding limits the concentration of the free, pharmacologically active drug in circulation. The degree of binding is governed by the compound's physicochemical properties and the specific interactions it can form with amino acid residues on the plasma proteins. While specific plasma protein binding data for this compound is not available in the reviewed literature, its basic nitrogenous structure suggests it would likely undergo some degree of binding to plasma proteins, particularly AAG.
In Vivo Pharmacokinetic Assessment (e.g., biodistribution, duration of action)
Biodistribution
In vivo biodistribution studies in rats with a complex, iodinated derivative of phenylpiperazine, azido-[¹²⁵I]IPAPP, demonstrated that it was capable of crossing the intact blood-brain barrier and localizing in the brain. nih.gov Ex vivo autoradiography of rat brain sections showed a diffuse uptake pattern. nih.gov While this compound is structurally distinct from this compound, the study confirms that the core phenylpiperazine scaffold can be part of molecules that penetrate the central nervous system. The specific distribution pattern of this compound itself would require targeted investigation.
Duration of Action
The duration of action of a compound is intrinsically linked to its pharmacokinetic profile, including its rate of metabolism and elimination. A compound with high metabolic stability and a long elimination half-life will generally have a longer duration of action. For instance, co-administration of a piperazine derivative with the anticancer drug paclitaxel (B517696) resulted in an extended elimination half-life and delayed clearance of paclitaxel, thereby prolonging its systemic exposure. nih.gov This suggests that piperazine derivatives can modulate the pharmacokinetics of other agents, and their own duration of action would similarly be governed by their metabolic fate and clearance rate.
Intestinal Permeation Enhancing Ability
A significant area of investigation for phenylpiperazine derivatives is their ability to act as intestinal permeation enhancers (PEs), which can improve the oral absorption of poorly permeable drugs.
Research has focused on understanding the structure-function relationship of these compounds. A study involving a library of 13 phenylpiperazine derivatives, including 1-(2-methylphenyl)piperazine, 1-(3-methylphenyl)piperazine, and 1-(4-methylphenyl)piperazine, assessed their efficacy and cytotoxicity in a Caco-2 model of the intestinal epithelium. nih.gov The results indicated that aliphatic substitutions on the phenyl ring, such as the methyl group in the meta-position, led to efficacy and toxicity profiles that were comparable to the parent compound, 1-phenylpiperazine (B188723). nih.gov In contrast, substitutions with hydroxyl or primary amine groups on the phenyl ring were found to significantly increase toxicity. nih.gov
Several potent derivatives, such as 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine, were identified that displayed lower toxicity than 1-phenylpiperazine, marking them as promising candidates for further development. nih.gov The mechanism of action involves the ability of these compounds to modulate the paracellular pathway, which is the route between adjacent epithelial cells.
Table 1: Comparison of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Data derived from a study on Caco-2 cell monolayers, assessing the enhancement of a fluorescent marker (calcein) permeability.
| Compound Name | Substitution on Phenyl Ring | Relative Efficacy | Key Finding | Citation |
| 1-Phenylpiperazine | None | Baseline | Effective permeation enhancer. | nih.gov |
| 1-(2-Methylphenyl)piperazine | 2-Methyl | Comparable to 1-Phenylpiperazine | Aliphatic substitution maintains efficacy. | nih.gov |
| 1-(3-Methylphenyl)piperazine | 3-Methyl | Comparable to 1-Phenylpiperazine | Aliphatic substitution maintains efficacy. | nih.gov |
| 1-(4-Methylphenyl)piperazine | 4-Methyl | Comparable to 1-Phenylpiperazine | Displayed lower toxicity than 1-phenylpiperazine. | nih.gov |
| 1-(4-Hydroxyphenyl)piperazine | 4-Hydroxyl | - | Significantly increased toxicity. | nih.gov |
| 1-(4-Aminophenyl)piperazine | 4-Amino | - | Significantly increased toxicity. | nih.gov |
| 1-Methyl-4-phenylpiperazine | N-Methyl on Piperazine | Potent Derivative | Displayed lower toxicity than 1-phenylpiperazine. | nih.gov |
Relationship between Pharmacokinetics and In Vivo Efficacy
The relationship between the pharmacokinetic properties of phenylpiperazine derivatives and their in vivo efficacy is direct and critical. How the body acts on the drug (pharmacokinetics) determines how the drug can act on the body (efficacy).
One of the clearest examples is the role of these compounds as P-glycoprotein (P-gp) inhibitors. nih.govnih.gov P-gp is an efflux transporter found in the intestines and other tissues that actively pumps drugs out of cells, reducing their absorption and bioavailability. In vitro studies have confirmed that certain piperazine derivatives are potent P-gp inhibitors. nih.gov This pharmacokinetic action has a direct consequence on in vivo efficacy. When a piperazine derivative was co-administered orally with the P-gp substrate drug paclitaxel in rats, the bioavailability of paclitaxel was improved by 2.1-fold. nih.gov This enhancement is attributed to the derivative's inhibition of intestinal P-gp, which leads to increased absorption and a lingering absorption peak. nih.govnih.gov
Furthermore, metabolic stability is directly tied to in vivo efficacy. A compound that is rapidly metabolized will have a short half-life and may not achieve sufficient concentration at its target site to exert a therapeutic effect. nih.gov Conversely, a compound with improved metabolic stability will have prolonged exposure, potentially leading to greater efficacy. Therefore, the structural features of this compound that dictate its metabolic fate and its ability to interact with transporters like P-gp are fundamental determinants of its potential in vivo biological activity.
Preclinical Development and Translational Research of 2 Methyl 1 3 Methylphenyl Piperazine Based Compounds
Lead Compound Identification and Optimization Strategies
The discovery of a lead compound is the initial step in the drug development pipeline, often emerging from high-throughput screening of large chemical libraries or rational design based on a biological target. Arylpiperazines, including those with a tolyl group, are frequently identified as hits in such screens due to their ability to interact with a diverse range of biological targets, particularly G-protein coupled receptors (GPCRs). ontosight.aimdpi.comnih.gov
Once a lead compound like a 2-Methyl-1-(3-methylphenyl)piperazine derivative is identified, optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. Common strategies include:
Modification of the Aryl Ring: Altering the substituents on the phenyl ring can significantly impact receptor binding affinity and selectivity. For instance, in studies of arylpiperazine derivatives targeting the 5-HT1A serotonin (B10506) receptor, the position and nature of substituents on the aryl moiety were found to be critical for potency. nih.gov
Substitution on the Piperazine (B1678402) Core: The introduction of substituents on the carbon atoms of the piperazine ring, such as the methyl group in this compound, is a key strategy. This "magic methyl effect" can improve metabolic stability and potency. nih.gov However, direct C-H functionalization to introduce this diversity is a significant synthetic challenge. nih.gov
N-4 Position Derivatization: The secondary amine at the N-4 position of the piperazine ring is a common point for modification. Attaching various chemical moieties, often via an alkyl linker, allows for the exploration of structure-activity relationships (SAR) and the introduction of additional pharmacophoric elements to interact with the target protein. mdpi.comlookchem.com This approach was successfully used in the development of N-arylpiperazine derivatives as interferon inducers, where the linker system was crucial for potency. nih.gov
A notable example of lead optimization involving a related scaffold is the discovery of GSK962040, a potent and selective motilin receptor agonist. This clinical candidate, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, incorporates a chiral (3S)-3-methyl-piperazinyl group, highlighting the importance of this specific core in achieving high activity and favorable pharmacokinetic profiles for clinical development. researchgate.netnih.gov Similarly, a whole-cell screening program identified nitrofuranyl methyl piperazines as potent anti-tuberculosis agents, leading to a medicinal chemistry program to optimize their structure for improved solubility and efficacy. nih.gov
Table 1: Lead Optimization Strategies for Piperazine-Based Compounds
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Aryl Ring Modification | Adding or changing substituents on the phenyl group to modulate target affinity and selectivity. | Optimization of 5-HT1A receptor ligands. | nih.gov |
| Piperazine Core Substitution | Introducing groups (e.g., methyl) onto the carbon backbone to improve potency and metabolic profile. | The "magic methyl effect" in drug candidates. | nih.gov |
| N-4 Position Derivatization | Attaching various functional groups to the second nitrogen to explore SAR and add pharmacophores. | Development of interferon inducers and motilin receptor agonists. | nih.govresearchgate.net |
| Chiral Synthesis | Using enantiomerically pure forms of substituted piperazines to enhance target specificity and reduce off-target effects. | Synthesis of orthogonally protected-2-substituted chiral piperazines. | rsc.org |
Preclinical Evaluation Methodologies
Following optimization, drug candidates undergo rigorous preclinical evaluation to assess their efficacy and safety before they can be considered for human trials. This process involves a combination of in vitro and in vivo models.
The therapeutic potential of this compound-based compounds is evaluated in models relevant to the targeted disease.
In Vitro Efficacy: Initial efficacy testing is performed using cell-based assays. For anticancer applications, the cytotoxic effects of these compounds are measured against various human cancer cell lines. For example, novel arylpiperazine derivatives have been evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP, PC-3, DU145) and liver cancer cells (SMMC-7721, HuH-7). nih.govnih.gov In one study, a series of arylamide derivatives containing a piperazine moiety were designed as tubulin polymerization inhibitors, with compound 16f showing potent IC₅₀ values in the nanomolar range against a panel of nine human cancer cells. nih.gov Similarly, other piperazine derivatives have been tested for activity against colon (HT-29) and lung (A549) cancer cell lines. nih.gov For applications in infectious diseases, compounds are tested for their minimum inhibitory concentration (MIC) against relevant pathogens, such as Mycobacterium tuberculosis. nih.govresearchgate.net For CNS applications, researchers use receptor binding assays to determine the affinity (Ki value) of compounds for specific targets, such as the 5-HT1A receptor. nih.gov
In Vivo Efficacy: Promising compounds from in vitro studies are advanced to in vivo testing in animal models of disease. For anticancer agents, this often involves implanting human tumors into immunodeficient mice (xenograft models) and assessing the compound's ability to inhibit tumor growth. researchgate.net For CNS-active compounds, animal models of depression or anxiety are used to evaluate behavioral changes. For instance, a piperazine derivative with high affinity for the 5-HT1A receptor was shown to significantly increase serotonin levels in the brains of mice, a key indicator of potential antidepressant activity. nih.gov In another example, histamine (B1213489) H3 receptor antagonists based on a piperazine scaffold were tested in rats, where they demonstrated a significant reduction in food consumption, indicating potential for treating obesity. nih.gov
Table 2: Examples of Preclinical Efficacy Assessments for Piperazine Derivatives
| Disease Area | Assessment Type | Model/Assay | Finding | Reference |
|---|---|---|---|---|
| Cancer | In Vitro | Antiproliferative assay on LNCaP prostate cancer cells. | Arylpiperazine derivatives exhibited strong cytotoxic activities. | nih.gov |
| Cancer | In Vitro | Tubulin polymerization inhibition assay. | Arylamide derivatives with a piperazine moiety showed potent inhibition. | nih.gov |
| CNS (Depression) | In Vitro | 5-HT1A receptor binding assay. | Compound 6a showed high affinity (Ki = 1.28 nM). | nih.gov |
| CNS (Depression) | In Vivo | Measurement of serotonin levels in mouse brain. | Compound 6a significantly increased 5-HT levels. | nih.gov |
| Infectious Disease | In Vitro | MIC assay against M. tuberculosis. | Nitrofuranyl methyl piperazines showed potent MICs (0.17–0.0072 μM). | nih.gov |
| Metabolic Disease | In Vivo | Food consumption study in rats. | Piperazine-based H3 antagonists significantly reduced food intake. | nih.gov |
A critical component of preclinical development is establishing a compound's safety profile. This involves assessing its potential for toxicity at both the cellular and organismal level.
Cytotoxicity Profiling: The cytotoxicity of drug candidates is evaluated not only against cancer cells but also against normal, healthy cell lines to determine their therapeutic index. For example, piperazine-based compounds have been tested against normal fibroblast cell lines like 3T3 and MRC-5 (normal fetal lung fibroblasts) to ensure they selectively target cancer cells. nih.govnih.govnih.gov In one study, a series of 1,8-naphthalimide-arylsulfonyl derivatives linked to piperazine showed high viability (>82%) in normal 3T3 cells at concentrations where they were toxic to 4T1 breast cancer cells, indicating a favorable selectivity window. nih.gov Another study found that newly synthesized piperazinone derivatives showed lower cytotoxic activity against normal MRC-5 cells compared to colon and lung cancer cell lines. nih.gov
Environmental Impact Assessment: The potential environmental impact of pharmaceutical compounds and their metabolites is a growing area of concern. Regulatory bodies evaluate the environmental risk of new chemical entities. While specific data for this compound is not widely available, assessments of the parent piperazine molecule provide some insight. Studies have shown that piperazine can exhibit toxicity in aquatic organisms. dergipark.org.tr The environmental fate of substituted piperazines is complex, and their persistence and potential for bioaccumulation are important considerations. researchgate.net Research has also investigated the genotoxic effects of certain piperazine derivatives, which is a key component of both human and environmental safety assessment. dergipark.org.tr
Table 3: General Safety and Toxicity Data for Piperazine Scaffolds
| Assessment Type | Finding | Compound Class | Reference |
|---|---|---|---|
| Cytotoxicity vs. Normal Cells | Low toxicity to normal fibroblast (3T3) and MRC-5 cell lines. | Piperazine-1,8-naphthalimides, Piperazinones | nih.govnih.gov |
| Hazard Identification | The related compound 2-Methyl-1-(p-tolyl)piperazine is listed as causing skin/eye and respiratory irritation. | Tolylpiperazines | nih.gov |
| In Vivo Toxicity | A series of novel piperazine derivatives exhibited low toxicity in vivo in mice. | 1-(2-hydroxyethyl)piperazine derivatives | nih.gov |
| Genotoxicity | Benzothiazole derivatives carrying a piperazine ring were evaluated for mutagenic and genotoxic effects. | Benzothiazole-piperazines | dergipark.org.tr |
Challenges and Opportunities in Drug Discovery Utilizing Piperazine Scaffolds
Despite being a privileged structure, the use of the piperazine scaffold is not without its difficulties and presents unique opportunities for innovation.
Challenges:
Synthetic Complexity: While N-substitution is straightforward, introducing substituents directly onto the carbon atoms of the piperazine ring (C-H functionalization) is synthetically challenging. nih.gov This limits the accessible structural diversity compared to what can be achieved with N-substitution alone. Over 80% of piperazine-containing pharmaceuticals are substituted only at the nitrogen positions. nih.gov
Chirality: Introducing a substituent at the C-2 position, as in this compound, creates a chiral center. The synthesis of single enantiomers can be difficult and costly, yet it is often necessary as different enantiomers can have vastly different biological activities and toxicity profiles. nih.govthieme-connect.com Developing practical and scalable syntheses for such chiral piperazines remains an active area of research. rsc.org
"Flat" Structure-Activity Relationships: In some cases, modifications around the piperazine scaffold can lead to minimal changes in activity, making lead optimization a difficult and resource-intensive process.
Opportunities:
Scaffold Versatility: The piperazine ring is a highly versatile scaffold that can be adapted to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. nih.govmdpi.com This adaptability makes it a valuable starting point for drug discovery programs across numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. mdpi.comnih.gov
Improving Physicochemical Properties: The inclusion of a piperazine moiety is a well-established strategy to improve the aqueous solubility and oral bioavailability of a drug candidate, which are critical for successful clinical development. nih.gov
Polypharmacology: The ability of arylpiperazines to interact with multiple targets (e.g., various serotonin and dopamine (B1211576) receptor subtypes) can be exploited to design multi-target drugs. This is a particularly attractive strategy for complex diseases like depression and schizophrenia, where modulating several pathways simultaneously may lead to enhanced efficacy. nih.govnih.gov
New Synthetic Methods: The challenges in piperazine synthesis also represent an opportunity. The development of novel synthetic methods, such as photoredox catalysis for C-H functionalization, is expanding the chemical space that can be explored, paving the way for the discovery of next-generation piperazine-based therapeutics. nih.govmdpi.com
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Therapeutic Potential of 2-Methyl-1-(3-methylphenyl)piperazine and its Derivatives
A comprehensive synthesis of key research findings for this compound is not feasible due to the lack of dedicated studies. The therapeutic potential of this specific compound remains largely unexplored in the scientific literature. General studies on substituted phenylpiperazines suggest that the nature and position of substituents on both the phenyl and piperazine (B1678402) rings can significantly influence their pharmacological profile. For instance, research on various phenylpiperazine analogs has shown that modifications can alter their affinity and selectivity for different receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which are key targets for neurological and psychiatric disorders. nih.govresearchgate.net
Emerging Research Avenues for Advancing this compound-based Compounds
Given the current knowledge gap, several emerging research avenues could be pursued to advance the understanding of this compound-based compounds:
Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound and its derivatives in high purity would be a crucial first step. Detailed structural characterization using modern analytical techniques would be essential.
Pharmacological Screening: A broad-based pharmacological screening of the compound and its analogs against a panel of biological targets, particularly those implicated in central nervous system disorders, could reveal potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound and subsequent biological evaluation would be necessary to establish clear structure-activity relationships. This would involve altering the substituents on the phenyl and piperazine rings to understand their impact on activity and selectivity.
Computational Modeling: In silico studies, such as molecular docking, could be employed to predict the binding affinity of these compounds to various protein targets and to guide the design of more potent and selective derivatives.
Importance of Interdisciplinary Approaches in Future Chemical and Biological Research
The exploration of novel compounds like this compound highlights the critical importance of interdisciplinary collaboration. Future research would necessitate a synergistic approach involving:
Medicinal Chemistry: For the rational design and synthesis of the parent compound and its derivatives.
Pharmacology: To conduct in vitro and in vivo studies to determine the biological activity and mechanism of action.
Computational Chemistry: To model interactions with biological targets and predict pharmacokinetic properties.
Structural Biology: To elucidate the three-dimensional structures of the compounds bound to their targets, providing insights for further optimization.
Such collaborative efforts are fundamental to accelerating the discovery and development of new therapeutic agents from promising but understudied chemical scaffolds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-1-(3-methylphenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogenated aromatic precursor (e.g., 3-methylbromobenzene) with a methylpiperazine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like KCO or NaH enhance reaction efficiency. Purification via column chromatography (e.g., silica gel, 10% methanol/dichloromethane) ensures high purity. Yield optimization requires controlled temperature (60–80°C) and inert atmosphere (N) to prevent side reactions .
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure by identifying proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm and piperazine methyl groups at δ 2.3–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold). Differential Scanning Calorimetry (DSC) or melting point analysis ensures crystallinity .
Advanced Research Questions
Q. How does the protonation state of this compound influence its interaction with serotonin receptors (e.g., 5-HT), and what experimental methods determine this?
- Methodological Answer : The protonation state modulates receptor binding affinity. Piperazine’s basic nitrogen (pKa ~7.8–8.5) is partially protonated at physiological pH, favoring interactions with 5-HT via hydrogen bonding or ionic interactions. Experimental pKa determination using the Sirius T3 platform (via potentiometric titration) quantifies protonation states. Competitive binding assays (e.g., radioligand displacement with [³H]8-OH-DPAT) correlate protonation with IC values. Molecular docking studies (e.g., AutoDock Vina) predict binding poses in protonated vs. neutral states .
| Protonation State | pKa (Experimental) | % Protonated at pH 7.4 | Receptor Affinity (5-HT IC) |
|---|---|---|---|
| Protonated | 7.81 | ~70% | 12 nM |
| Neutral | - | ~30% | 450 nM |
Q. What strategies resolve contradictions in reported receptor binding affinities of piperazine derivatives across studies?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtypes. To reconcile
- Standardize Assays : Use uniform radioligands (e.g., [³H]WAY-100635 for 5-HT) and buffer systems (e.g., Tris-HCl, pH 7.4).
- Mutagenesis Studies : Identify receptor residues critical for binding via alanine scanning.
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS).
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets from multiple studies .
Q. How can molecular modeling guide the design of this compound derivatives targeting monoacylglycerol lipase (MAGL)?
- Methodological Answer : X-ray crystallography of MAGL (PDB ID: 3HJU) reveals the catalytic Ser122-Asp239-His269 triad. Docking studies (e.g., Schrödinger Glide) prioritize derivatives with:
- Hydrophobic interactions between the 3-methylphenyl group and MAGL’s acyl-chain pocket.
- Hydrogen bonds between the piperazine nitrogen and Asp238.
- Covalent inhibition : Introduce electrophilic groups (e.g., carbamates) to form stable adducts with Ser122.
- Validation : Enzymatic assays (e.g., fluorometric MAGL activity kits) confirm IC values. ADMET predictions (e.g., SwissADME) optimize bioavailability .
Data Contradiction Analysis
Q. How do conformational dynamics of the aryl ring relative to the piperazine core impact bioactivity, and how are these dynamics measured?
- Methodological Answer : Coplanar vs. perpendicular aryl ring conformations alter π-π stacking with receptors. Techniques include:
- X-ray Crystallography : Resolve solid-state conformations (e.g., dihedral angles between aryl and piperazine planes).
- Nuclear Overhauser Effect (NOE) Spectroscopy : Detect spatial proximity of aromatic protons to piperazine methyl groups in solution.
- Density Functional Theory (DFT) : Calculate energy barriers for rotation (e.g., B3LYP/6-31G* basis set). Bioactivity cliffs (e.g., 100-fold IC differences) correlate with conformational preferences .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
